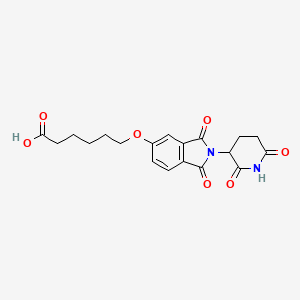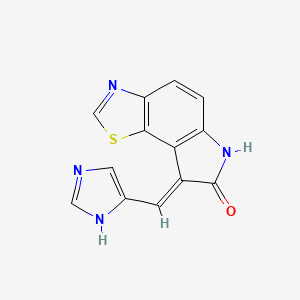
Pkr-IN-C16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pkr-IN-C16 is a specific inhibitor of protein kinase R (PKR), a double-stranded RNA-dependent protein kinase. This compound has shown promise in various scientific research applications, particularly in the fields of medicine and biology. It is known for its ability to inhibit the autophosphorylation of PKR, thereby unlocking the translation blockade induced by PKR in primary neuronal cultures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pkr-IN-C16 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and often vary depending on the manufacturer. the general approach involves the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in solid form and can be dissolved in various solvents for use in different applications .
Analyse Chemischer Reaktionen
Types of Reactions
Pkr-IN-C16 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Pkr-IN-C16 has a wide range of scientific research applications, including:
Wirkmechanismus
Pkr-IN-C16 exerts its effects by binding to the ATP-binding site of PKR, thereby blocking its autophosphorylation. This inhibition prevents the activation of downstream signaling pathways that are involved in various cellular processes, including protein synthesis and apoptosis. The compound has an IC50 value of 186-210 nM, indicating its potency as a PKR inhibitor .
Vergleich Mit ähnlichen Verbindungen
Pkr-IN-C16 is unique in its specificity for PKR and its ability to inhibit autophosphorylation. Similar compounds include:
Imidazolo-oxindole PKR inhibitor C16: Another specific inhibitor of PKR with similar properties.
6-amino-3-methyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide: A novel PKR inhibitor with anti-apoptotic properties.
These compounds share similar mechanisms of action but may differ in their potency, selectivity, and applications.
Eigenschaften
Molekularformel |
C13H8N4OS |
|---|---|
Molekulargewicht |
268.30 g/mol |
IUPAC-Name |
(8E)-8-(1H-imidazol-5-ylmethylidene)-6H-pyrrolo[2,3-g][1,3]benzothiazol-7-one |
InChI |
InChI=1S/C13H8N4OS/c18-13-8(3-7-4-14-5-15-7)11-9(17-13)1-2-10-12(11)19-6-16-10/h1-6H,(H,14,15)(H,17,18)/b8-3+ |
InChI-Schlüssel |
VFBGXTUGODTSPK-FPYGCLRLSA-N |
Isomerische SMILES |
C1=CC2=C(C\3=C1NC(=O)/C3=C/C4=CN=CN4)SC=N2 |
Kanonische SMILES |
C1=CC2=C(C3=C1NC(=O)C3=CC4=CN=CN4)SC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


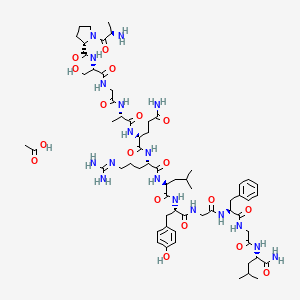
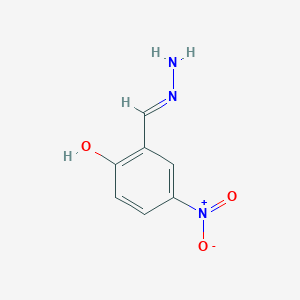
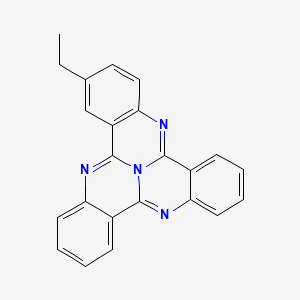
![N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14761020.png)
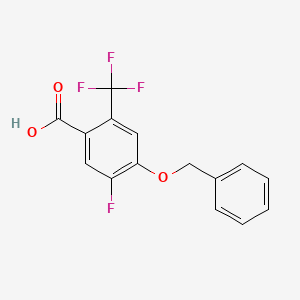
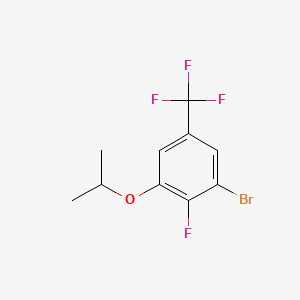
![Chloro[tris(pentafluorophenyl)]germane](/img/structure/B14761038.png)
![Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]-](/img/structure/B14761046.png)
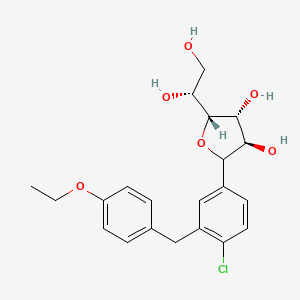
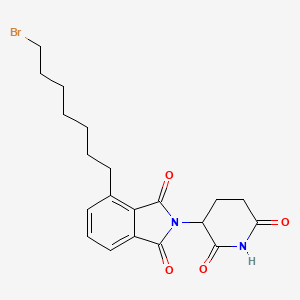
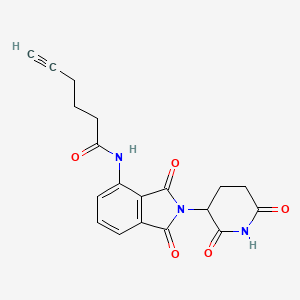
![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)

